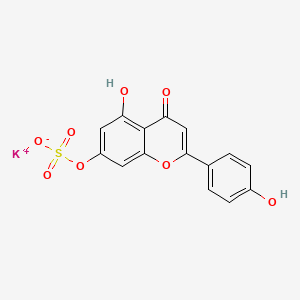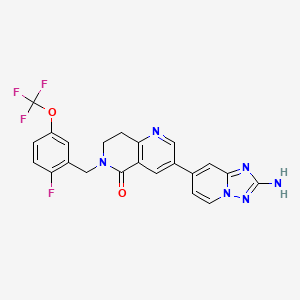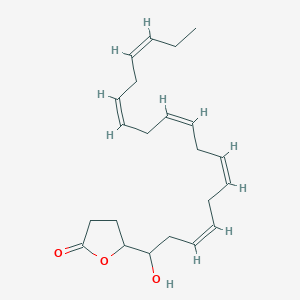
(+/-)4(5)-DiHDPA lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)4(5)-DiHDPA lactone is a cyclic organic compound belonging to the class of lactones Lactones are cyclic esters derived from hydroxycarboxylic acids and are known for their diverse chemical properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)4(5)-DiHDPA lactone can be achieved through several methods. One common approach involves the oxidative lactonization of diols using copper/nitroxyl catalysts under mild conditions with ambient air as the oxidant . Another method includes the dehydrogenative lactonization of diols using iron carbonyl compounds as catalysts . Additionally, cyclic ketones can be converted to lactones using Oxone in a water solution .
Industrial Production Methods
Industrial production of lactones often involves the use of environmentally friendly and sustainable methods. For example, the aerobic oxidation of unprotected aldoses over heterogeneous catalysts such as Pd/C or Au/C has been developed for the synthesis of lactones . These methods are preferred due to their efficiency and minimal environmental impact.
化学反応の分析
Types of Reactions
(+/-)4(5)-DiHDPA lactone undergoes various chemical reactions, including:
Oxidation: Lactones can be oxidized to form carboxylic acids.
Reduction: Reduction of lactones with lithium aluminium hydride results in the formation of diols.
Substitution: Lactones can undergo nucleophilic substitution reactions, where the lactone ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Lithium aluminium hydride is a widely used reducing agent for lactones.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Alcohols and amides.
科学的研究の応用
(+/-)4(5)-DiHDPA lactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as a flavoring agent in food products.
作用機序
The mechanism of action of (+/-)4(5)-DiHDPA lactone involves its interaction with specific molecular targets and pathways. For instance, in biochemical pathways, lactones can act as enzyme inhibitors or activators, influencing various metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
δ-Decalactone: A naturally occurring lactone with a similar structure but different applications.
ε-Caprolactone: Another lactone used in polymer synthesis with distinct properties.
Gluconolactone: A carbohydrate-based lactone with applications in food and pharmaceuticals.
Uniqueness
(+/-)4(5)-DiHDPA lactone is unique due to its specific chemical structure, which imparts distinct reactivity and properties
特性
分子式 |
C22H32O3 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChIキー |
PCOBNCGOHMJRLU-JLNKQSITSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C1CCC(=O)O1)O |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


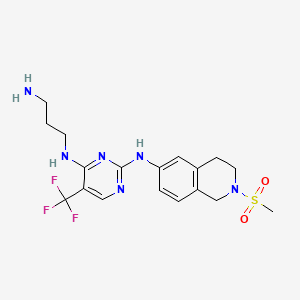
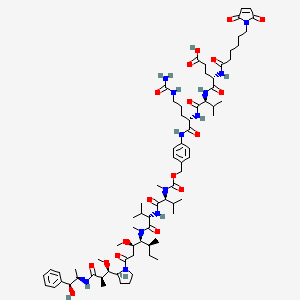
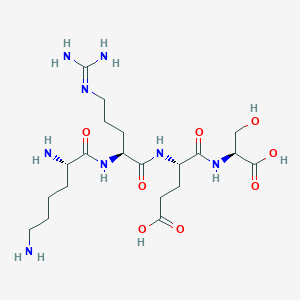

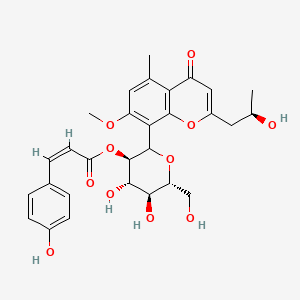
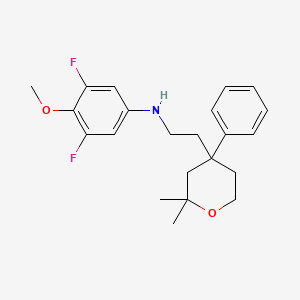
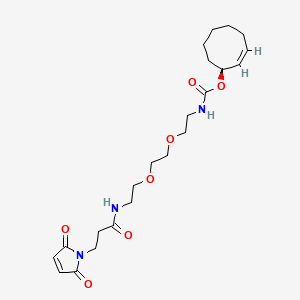
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)

